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Compound of Interest

Compound Name: 2-Amino-5-iodopyrimidine

Cat. No.: B074693

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-iodopyrimidine

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-
Amino-5-iodopyrimidine (CAS No. 1445-39-2), a key heterocyclic intermediate in
pharmaceutical research and drug development. This document is intended for researchers,
medicinal chemists, and formulation scientists. It consolidates known physical data, provides
expert insights into its characterization, and details robust experimental protocols for its
analysis. While specific experimental spectroscopic and solubility data are not widely
published, this guide offers predicted characteristics based on analogous structures and
foundational principles, alongside the methodologies required for their empirical determination.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent physical
and chemical analysis. 2-Amino-5-iodopyrimidine is a substituted pyrimidine ring, a motif of
significant interest in medicinal chemistry due to its prevalence in bioactive molecules. The
presence of an amino group at the 2-position and an iodine atom at the 5-position imparts
specific electronic and steric properties that influence its reactivity, binding interactions, and
physical behavior.
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Identifier Value Source
CAS Number 1445-39-2 [1112]
IUPAC Name 5-iodopyrimidin-2-amine [2]
Molecular Formula CaHalN3 [11[3]
Molecular Weight 221.00 g/mol [11[3]
SMILES NC1=NC=C(l)C=N1 [1][4]
InChi Key HAFKCGZQRIIADX- o

UHFFFAOYSA-N

Core Physical and Crystallographic Properties

The physical state and thermal properties of an active pharmaceutical ingredient (API) are

critical determinants of its handling, formulation, and bioavailability.

Summary of Physical Properties

Property Observation / Value Source | Rationale
Cream to pale orange or

Appearance brown crystalline [1]
powder/flakes.

Melting Point 218-227 °C [5]
Specific data not publicly

. available. Expected to be
Solubility See Protocol 5.1

soluble in polar aprotic
solvents like DMSO.

LogP (Computed)

0.6634

[3]

Crystallographic Data

The arrangement of molecules in a solid-state lattice dictates properties such as stability,

dissolution rate, and hygroscopicity. For 2-Amino-5-iodopyrimidine, experimental crystal
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structure data is available from the Cambridge Crystallographic Data Centre (CCDC).[2]
Researchers are encouraged to access this repository for detailed information on cell
parameters, space group, and molecular packing. Analysis of the crystal structure can reveal
key intermolecular interactions, such as hydrogen bonding between the amino groups and
pyrimidine nitrogens, which are crucial for understanding its physical stability and potential for
polymorphism.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While
published spectra for 2-Amino-5-iodopyrimidine are scarce, we can predict the expected
features based on its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The
expected chemical shifts are highly dependent on the solvent used; Dimethyl Sulfoxide-de
(DMSO-de) is a common choice for polar, heterocyclic compounds.

Predicted *H NMR Spectrum (in DMSO-ds)

e Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring are expected to appear
as a singlet or two closely spaced singlets in the aromatic region, likely around & 8.0-8.5
ppm. The electron-withdrawing nature of the adjacent nitrogen atoms and the iodine atom
deshields these protons.

o Amine Protons (-NHz): The protons of the primary amine group are expected to appear as a
broad singlet. In DMSO, this peak is often observed between & 6.5-7.5 ppm. Its chemical
shift and broadness are influenced by hydrogen bonding and exchange rates.

Predicted 3C NMR Spectrum (in DMSO-ds)
e C2 (Amine-bearing): Expected around & 160-165 ppm.

e C4/C6 (Ring CH): Expected around & 155-160 ppm.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-iodopyrimidine
https://www.benchchem.com/product/b074693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e C5 (lodine-bearing): The carbon directly attached to iodine is expected at a significantly
upfield position due to the "heavy atom effect,” likely in the range of & 70-80 ppm.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
The solid compound can be analyzed using a KBr pellet or Attenuated Total Reflectance (ATR).

Predicted Principal FT-IR Absorption Bands

Wavenumber Functional Group /
Bond ] . Reference
(cm™) Vibration
Primary Amine
3450-3250 N-H (Asymmetric & [4]

Symmetric Stretch)

3100-3000 C-H Aromatic C-H Stretch [4]
Pyrimidine Ring

1680-1640 C=N/C=C [4]
Stretch

Primary Amine
1650-1580 N-H T [4]
(Scissoring Bend)

Aromatic Amine
1335-1250 C-N [4]
Stretch

| ~500-600 | C-1 | Carbon-lodine Stretch | General IR Tables |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming
the molecular formula and offering structural clues. Using Electron lonization (El), the
molecular ion peak is expected to be the most critical signal.

Predicted Mass Spectrum Features

e Molecular lon (M*e): The molecular ion peak should be observed at m/z = 221. According to
the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (3) will have an odd
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nominal molecular weight.[6]

» |sotope Peak (M+1): An M+1 peak will be present due to the natural abundance of 13C.[7]

o Key Fragments: Common fragmentation pathways for halogenated aromatic compounds
include the loss of the halogen atom. A significant fragment may be observed at m/z = 94,
corresponding to the loss of an iodine radical ([M-1]%).

Experimental Protocols: A Practical Guide

As a Senior Application Scientist, | emphasize that robust, well-documented methodology is
paramount. The following protocols are designed to be self-validating systems for
characterizing 2-Amino-5-iodopyrimidine or similar new chemical entities.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the initial physical and spectroscopic
characterization of a new solid compound like 2-Amino-5-iodopyrimidine.
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Caption: General workflow for physicochemical characterization.
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Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point provides a quick, reliable indication of purity. Pure crystalline
compounds exhibit a sharp melting range (typically <1°C), whereas impurities cause
depression and broadening of the range. The capillary method is a standard pharmacopeial
technique.

Methodology:

o Sample Preparation: Ensure the 2-Amino-5-iodopyrimidine sample is completely dry and
finely powdered. A coarse sample will lead to inefficient heat transfer and an inaccurate,
broad melting range.

o Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered
sample. A sample height of 2-3 mm is optimal. Pack the sample firmly by tapping the bottom
of the capillary on a hard surface or by dropping it down a long glass tube.

 Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point
apparatus.

e Rapid Scan (Optional but Recommended): Perform a rapid initial scan (e.g., 10-15 °C/min) to
determine the approximate melting temperature. This saves significant time.

» Definitive Scan: Allow the apparatus to cool to at least 20 °C below the approximate melting
point. Insert a new sample and begin heating at a slow, controlled rate (e.g., 1-2 °C/min)
starting about 10 °C below the expected melting point. A slow ramp rate is critical for allowing
the system to reach thermal equilibrium, ensuring accuracy.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the last solid crystal melts (clear point). This range is the melting
point.

Protocol: Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter for drug delivery and biological testing. The shake-
flask method is the gold standard for determining equilibrium solubility, ensuring the solution is
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truly saturated. Starting with a polar aprotic solvent like DMSO is logical for a polar heterocyclic
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b074693?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/SG/en/product/aldrich/691844
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-iodopyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-iodopyrimidine
https://www.chemscene.com/1445-39-2.html
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.thermofisher.com/order/catalog/product/B22705.14
https://www.thermofisher.com/order/catalog/product/B22705.14
https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://m.youtube.com/watch?v=5kW9sk_kcWA
https://www.benchchem.com/product/b074693#physical-properties-of-2-amino-5-iodopyrimidine
https://www.benchchem.com/product/b074693#physical-properties-of-2-amino-5-iodopyrimidine
https://www.benchchem.com/product/b074693#physical-properties-of-2-amino-5-iodopyrimidine
https://www.benchchem.com/product/b074693#physical-properties-of-2-amino-5-iodopyrimidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b074693?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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